molecular formula C32H44F4N2O13 B608819 Mal-amido-PEG8-TFP ester CAS No. 1924596-31-5

Mal-amido-PEG8-TFP ester

Cat. No.: B608819
CAS No.: 1924596-31-5
M. Wt: 740.7
InChI Key: YQFZOPSEPCSFQQ-UHFFFAOYSA-N
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Description

Mal-amido-PEG8-TFP ester is a polyethylene glycol (PEG) derivative that contains a maleimide and tetrafluorophenyl (TFP) ester end group. The maleimide group is reactive with thiols, while the TFP ester can react with primary amine groups. This compound is known for its hydrophilic PEG chains, which increase the water solubility of a compound in aqueous media .

Mechanism of Action

Target of Action

The primary targets of Mal-amido-PEG8-TFP ester are proteins with thiol groups and primary amine groups . The compound contains a maleimide group that is reactive with thiols, and a TFP ester that can react with primary amine groups .

Mode of Action

This compound is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . The maleimide group of this compound reacts with thiols between pH 6.5 and 7.5, and the TFP ester reacts with primary amine groups .

Biochemical Pathways

The action of this compound involves the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By forming a complex with the target protein and an E3 ubiquitin ligase, this compound facilitates the tagging of the target protein with ubiquitin . The ubiquitin-tagged protein is then recognized and degraded by the proteasome .

Pharmacokinetics

The compound’s peg (polyethylene glycol) base is known to increase water solubility, which could potentially enhance bioavailability .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the function of the degraded protein .

Action Environment

The action of this compound is influenced by the pH of the environment . The reactivity of the maleimide group with thiols is optimal between pH 6.5 and 7.5 . Additionally, the stability of the TFP ester, which reacts with primary amine groups, is greater than that of NHS esters, making it less susceptible to hydrolysis .

Biochemical Analysis

Biochemical Properties

Mal-amido-PEG8-TFP ester plays a significant role in biochemical reactions. The Maleimides group in the compound readily reacts with thiols between pH 6.5 and 7.5 to form S-C bonds . This interaction allows this compound to bind with enzymes, proteins, and other biomolecules containing thiol groups.

Molecular Mechanism

The mechanism of action of this compound is primarily through its binding interactions with biomolecules. The TFP ester end group of the compound can react with primary amine groups . This reaction, coupled with the ability of the Maleimides group to form bonds with thiols, allows this compound to interact with a wide range of biomolecules, potentially influencing enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG8-TFP ester involves the reaction of a PEG chain with a maleimide group and a TFP ester. The maleimide group is typically introduced through a reaction with maleic anhydride, while the TFP ester is formed by reacting the PEG chain with tetrafluorophenol and a suitable activating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified through techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG8-TFP ester undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-amido-PEG8-TFP ester is widely used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG8-TFP ester is unique due to its combination of maleimide and TFP ester groups, which provide dual reactivity towards thiols and primary amines. This dual functionality, along with its hydrophilic PEG chain, makes it highly versatile for various bioconjugation and PEGylation applications .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F4N2O13/c33-24-23-25(34)31(36)32(30(24)35)51-29(42)4-7-43-9-11-45-13-15-47-17-19-49-21-22-50-20-18-48-16-14-46-12-10-44-8-5-37-26(39)3-6-38-27(40)1-2-28(38)41/h1-2,23H,3-22H2,(H,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFZOPSEPCSFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F4N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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